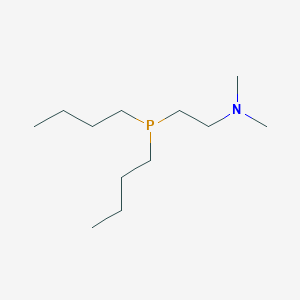
Ethanamine, 2-(dibutylphosphino)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, 2-(dibutylphosphino)-N,N-dimethyl- is an organic compound that belongs to the class of amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-(dibutylphosphino)-N,N-dimethyl- can be achieved through several methods. One common approach involves the reaction of dibutylphosphine with N,N-dimethylethanamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Ethanamine, 2-(dibutylphosphino)-N,N-dimethyl-.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-(dibutylphosphino)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The phosphino group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Ethanamine, 2-(dibutylphosphino)-N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethanamine, 2-(dibutylphosphino)-N,N-dimethyl- involves its interaction with molecular targets through its phosphino and amine groups. These functional groups allow the compound to act as a ligand, forming complexes with metal ions and facilitating various catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Ethanamine, N-ethyl-: Similar in structure but lacks the phosphino group.
Ethylamine: A simpler amine without the phosphino group.
Uniqueness
Ethanamine, 2-(dibutylphosphino)-N,N-dimethyl- is unique due to the presence of the phosphino group, which imparts distinct chemical properties and reactivity compared to other amines. This makes it valuable in specialized applications such as catalysis and coordination chemistry .
Properties
CAS No. |
451486-75-2 |
|---|---|
Molecular Formula |
C12H28NP |
Molecular Weight |
217.33 g/mol |
IUPAC Name |
2-dibutylphosphanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H28NP/c1-5-7-10-14(11-8-6-2)12-9-13(3)4/h5-12H2,1-4H3 |
InChI Key |
SVWRLDLBVZTANY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(CCCC)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



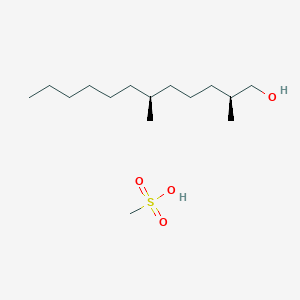
![(5-{2-[4-(Dibutylamino)phenyl]ethenyl}thiophen-2-yl)ethene-1,1,2-tricarbonitrile](/img/structure/B12581464.png)
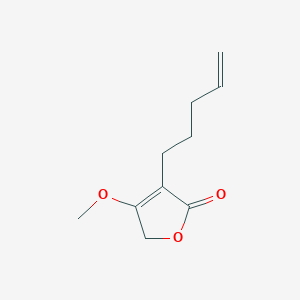
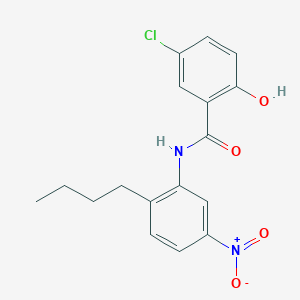
![2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12581479.png)
![(E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene](/img/structure/B12581481.png)

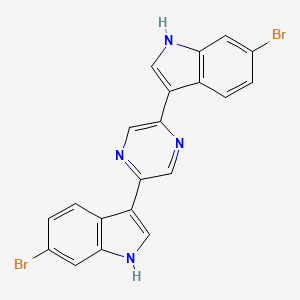
![N-Cyclohexyl-2-({1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581498.png)

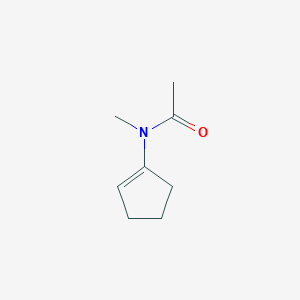
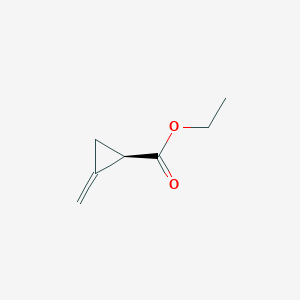
![Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro-](/img/structure/B12581514.png)
